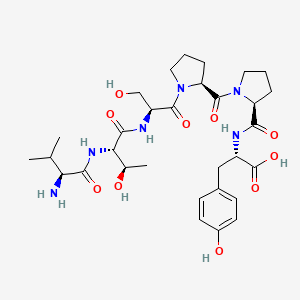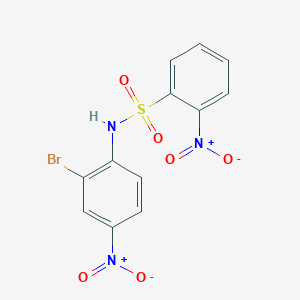
2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide is an organic compound with the molecular formula C16H17N3O. It is characterized by the presence of an azido group (-N3) attached to the acetamide moiety, along with benzyl and 2,6-dimethylphenyl substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of N-benzyl-N-(2,6-dimethylphenyl)acetamide with sodium azide (NaN3) under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile at elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF or acetonitrile.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide involves the reactivity of the azido group. In biological systems, the azido group can undergo bioorthogonal reactions, allowing for selective labeling of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Azido-N-(2,6-dimethylphenyl)acetamide
- N-Benzyl-N-(2,6-dimethylphenyl)acetamide
- 2,6-Dimethylacetanilide
Uniqueness
2-Azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide is unique due to the presence of both benzyl and 2,6-dimethylphenyl groups, which confer distinct steric and electronic properties. The azido group further enhances its reactivity, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
830326-44-8 |
|---|---|
Molekularformel |
C17H18N4O |
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
2-azido-N-benzyl-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C17H18N4O/c1-13-7-6-8-14(2)17(13)21(16(22)11-19-20-18)12-15-9-4-3-5-10-15/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
UMGGPNCMTBAGJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N(CC2=CC=CC=C2)C(=O)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[2-(4-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14220643.png)
![Phenyl 2-[(4-butoxyphenyl)sulfanyl]-5-nitrobenzene-1-sulfonate](/img/structure/B14220648.png)
![5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole](/img/structure/B14220653.png)
![[3-(4-Benzoylphenoxy)propyl]phosphonic acid](/img/structure/B14220654.png)


![N~2~,N~4~-Bis[2,6-di(propan-2-yl)phenyl]pent-2-ene-2,4-diamine](/img/structure/B14220675.png)
![[(3S)-1-(2-fluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14220679.png)


![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine](/img/structure/B14220698.png)
![4-[(8-Hydroxyoct-6-EN-1-YL)oxy]benzoic acid](/img/structure/B14220704.png)
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14220716.png)
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole](/img/structure/B14220728.png)
